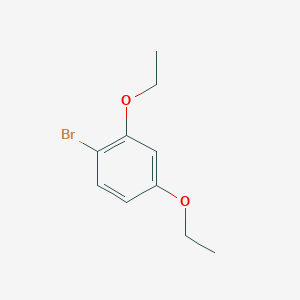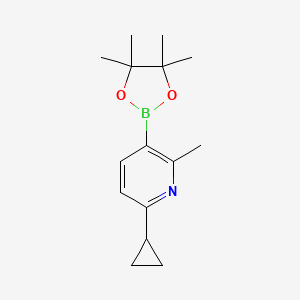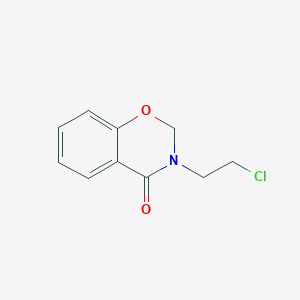
4H-1,3-Benzoxazin-4-one, 3-(2-chloroethyl)-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzoxazin-4-one, 3-(2-chloroethyl)-2,3-dihydro- is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, and it contains a 2-chloroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 3-(2-chloroethyl)-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzoxazin-4-one, 3-(2-chloroethyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4H-1,3-Benzoxazin-4-one, 3-(2-chloroethyl)-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 3-(2-chloroethyl)-2,3-dihydro- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The benzoxazine ring structure also allows for interactions with various receptors and proteins, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Benzoxazin-4-one: Lacks the 2-chloroethyl substituent, resulting in different chemical properties and reactivity.
2-Chloroethylamine: Contains the 2-chloroethyl group but lacks the benzoxazine ring, leading to different biological activity.
Benzoxazole: Similar ring structure but with different substituents, affecting its chemical behavior and applications.
Uniqueness
4H-1,3-Benzoxazin-4-one, 3-(2-chloroethyl)-2,3-dihydro- is unique due to the presence of both the benzoxazine ring and the 2-chloroethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
3-(2-chloroethyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C10H10ClNO2/c11-5-6-12-7-14-9-4-2-1-3-8(9)10(12)13/h1-4H,5-7H2 |
InChI Key |
UNZCZYKLJRVSQY-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


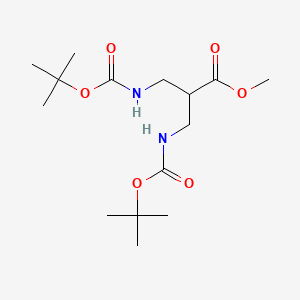

![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)

![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
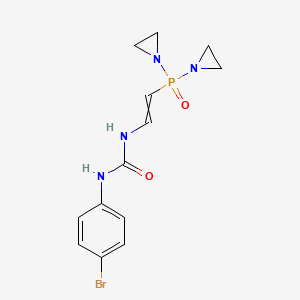

![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
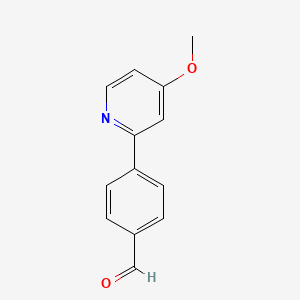
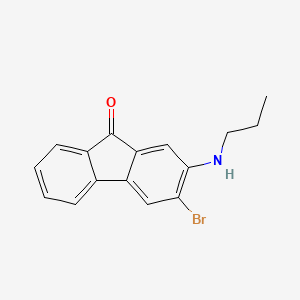
![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
